Cas no 914606-98-7 (N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide)
![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide structure](https://ja.kuujia.com/scimg/cas/914606-98-7x500.png)
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide
- Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide
- N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide
- 914606-98-7
- D93673
- N-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)PROPANE-2-SULFONAMIDE
- A1-08903
- N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propanesulfonamide
- AS-55380
- DB-159458
- AKOS037644821
- SCHEMBL3973141
- CS-0176898
- N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide
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- MDL: MFCD22494279
- インチ: 1S/C15H24BNO4S/c1-11(2)22(18,19)17-13-9-7-12(8-10-13)16-20-14(3,4)15(5,6)21-16/h7-11,17H,1-6H3
- InChIKey: DIHPCBICXLFFQP-UHFFFAOYSA-N
- ほほえんだ: S(C([H])(C([H])([H])[H])C([H])([H])[H])(N([H])C1C([H])=C([H])C(B2OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O2)=C([H])C=1[H])(=O)=O
計算された属性
- せいみつぶんしりょう: 325.1519096g/mol
- どういたいしつりょう: 325.1519096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 474
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1247568-250mg |
Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide |
914606-98-7 | 98% | 250mg |
¥1699.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1247568-50mg |
Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide |
914606-98-7 | 98% | 50mg |
¥432.00 | 2024-04-25 | |
A2B Chem LLC | AM34278-2.5g |
Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide |
914606-98-7 | 95% | 2.5g |
$888.00 | 2023-12-29 | |
A2B Chem LLC | AM34278-100mg |
Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide |
914606-98-7 | 95% | 100mg |
$320.00 | 2024-07-18 | |
Aaron | AR00QH82-250mg |
N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide |
914606-98-7 | 95% | 250mg |
$500.00 | 2025-02-28 | |
1PlusChem | 1P00QGZQ-100mg |
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide |
914606-98-7 | 95% | 100mg |
$363.00 | 2024-04-20 | |
eNovation Chemicals LLC | D760804-250mg |
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide |
914606-98-7 | 95% | 250mg |
$220 | 2025-02-20 | |
Aaron | AR00QH82-1g |
N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide |
914606-98-7 | 95% | 1g |
$800.00 | 2025-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N905988-250mg |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide |
914606-98-7 | 95% | 250mg |
¥1,678.50 | 2022-09-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N905988-50mg |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide |
914606-98-7 | 95% | 50mg |
¥431.10 | 2022-09-01 |
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide 関連文献
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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7. Back matter
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamideに関する追加情報
Introduction to N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide (CAS No. 914606-98-7)
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide is a sophisticated organic compound characterized by its intricate molecular structure and potential applications in the field of pharmaceuticals and chemical research. This compound, identified by the CAS number 914606-98-7, has garnered attention due to its unique structural features and the promising avenues it opens for scientific exploration.
The molecular backbone of this compound consists of a propane-2-sulfonamide moiety linked to a phenyl ring, which is further functionalized with a 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group. This particular boronic ester moiety is a key feature that enhances its utility in various synthetic transformations. Boronic esters are widely recognized for their role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis that enables the formation of carbon-carbon bonds under mild conditions.
The significance of this compound lies in its potential as a building block for more complex molecules. In pharmaceutical research, such intermediates are invaluable for constructing drug candidates with tailored biological activities. The presence of the sulfonamide group suggests that this compound may exhibit properties such as solubility and bioavailability, which are critical factors in drug design. Furthermore, the phenyl ring and its attached boronic ester provide opportunities for further functionalization, allowing chemists to explore diverse chemical space.
Recent advancements in the field of medicinal chemistry have highlighted the importance of boronic acid derivatives in the development of novel therapeutic agents. For instance, compounds containing boronic acid functionalities have been investigated for their potential applications in treating inflammatory diseases and cancer. The boronic ester group in N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide can be readily converted into boronic acids under mild acidic conditions, making it a versatile intermediate for such applications.
The synthesis of this compound involves multiple steps that showcase the ingenuity of modern synthetic organic chemistry. The introduction of the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group requires precise control over reaction conditions to ensure high yield and purity. This level of precision is essential for pharmaceutical-grade compounds where impurities can significantly impact efficacy and safety.
In addition to its synthetic utility, N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide has potential applications in materials science. Boronic esters are known to form coordination complexes with metals and other Lewis acids, which can be exploited in the design of catalysts and functional materials. The unique electronic properties of this compound make it a candidate for use in organic electronics and nanotechnology.
The growing interest in green chemistry has also influenced the development of synthetic routes for this compound. Researchers are increasingly focusing on methodologies that minimize waste and reduce environmental impact. The use of palladium catalysts in cross-coupling reactions is one such example where efficient transformations can be achieved with fewer byproducts.
The role of computational chemistry in designing and optimizing synthetic pathways cannot be overstated. Molecular modeling techniques allow researchers to predict the behavior of compounds like N-[4-(4,4,5,5-Tetramethyl-1,3,
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